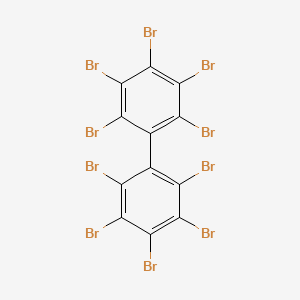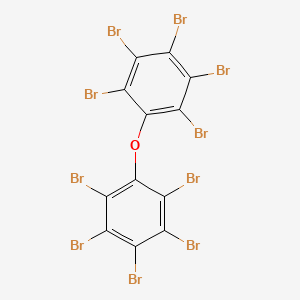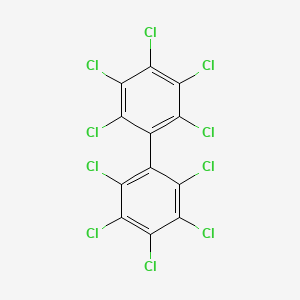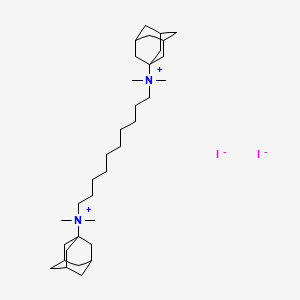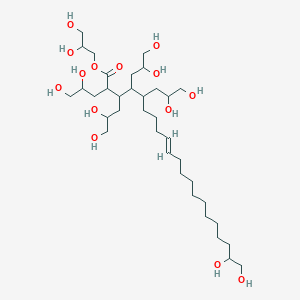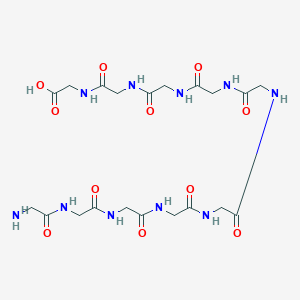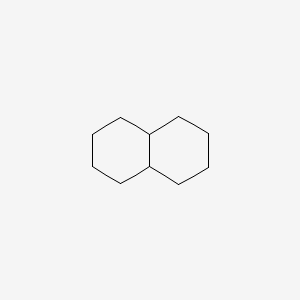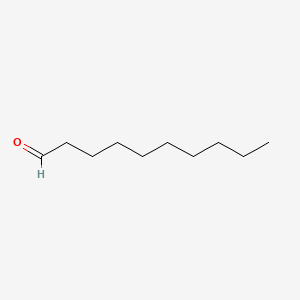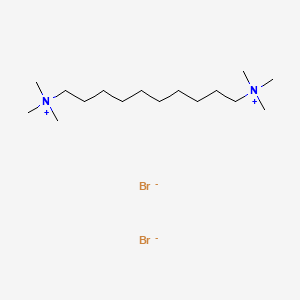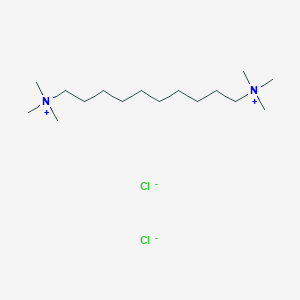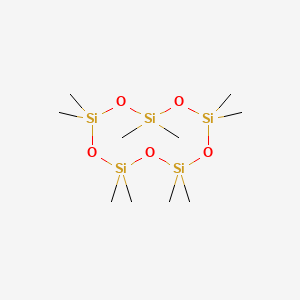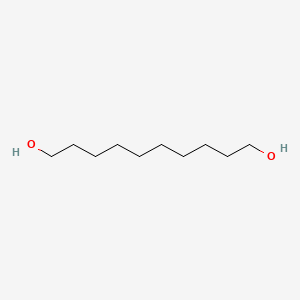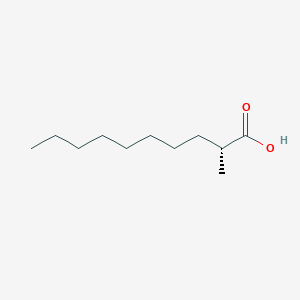
2-甲基癸酸
描述
2-Methyldecanoic acid is a medium-chain fatty acid . Its molecular formula is C11H22O2 . It has a molecular weight of 186.29 g/mol .
Synthesis Analysis
2-Methyldecanoic acid and 2-methyldodecanoic acid are atypical based on the position of the methyl group, likely requiring specialized biochemistry for their synthesis . The bloom-forming cyanobacteria Trichodesmium, which contributes up to 30% to the total fixed nitrogen in the global oceans, has been observed to produce these compounds .
Molecular Structure Analysis
The IUPAC name of 2-Methyldecanoic acid is 2-methyldecanoic acid . Its InChI is InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) . The Canonical SMILES is CCCCCCCCC©C(=O)O .
Physical And Chemical Properties Analysis
2-Methyldecanoic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 289.3±8.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 58.2±6.0 kJ/mol . The flash point is 154.2±6.9 °C . The index of refraction is 1.444 . The molar refractivity is 54.5±0.3 cm3 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .
科学研究应用
生物化学中的酶催化分离
已经对2-甲基癸酸进行了研究,以探讨其在酶催化分离过程中的潜力。研究表明,使用来自圆筒假丝酵母的脂肪酶成功地分离了2-甲基癸酸,表明该酸对于分离具有依赖于链长的特性。这个过程在生产对映异构体纯化合物方面具有重要意义,这对于制药和生物催化过程是至关重要的(Holmberg et al., 1991)。
对映异构体纯化合物的合成
另一项研究专注于合成对映异构体纯(R)-和(S)-2-甲基癸醇,其中2-甲基癸酸是这一过程中的中间体。这种合成对于需要特定对映异构体的化合物的应用至关重要,例如在某些化学合成和药物配方中(Ferraboschi et al., 1992)。
液晶技术
液晶技术领域的研究已经利用了2-甲基癸酸的衍生物。已经探索了包含来自化合物如2-甲基癸酸的甲基支链的铁电和反铁电液晶的合成。这些物质对于开发先进的显示技术和光学器件至关重要(Heppke et al., 1997)。
微生物降解和利用
关于与2-甲基癸酸相关化合物的微生物降解和利用的研究为微生物代谢和潜在的生物技术应用提供了见解。例如,已发现假单胞菌菌株可以降解类似的甲基酮,这可以为生物修复策略或工业生物技术中的微生物过程的发展提供信息(Forney et al., 1967)。
新颖手性侧链合成
在新颖手性侧链的合成中,已经从家鹅的腺蜡等天然来源获得了2-甲基癸酸的衍生物。这些衍生物已被用于创建具有增强的向列相和电光性能的铁电和反铁电液晶,与具有较少甲基支链的化合物相比。这项研究对于液晶显示技术和光学材料的进展至关重要(Heppke et al., 1997)。
脂肪酸代谢研究
2-甲基癸酸已被牵涉到关于脂肪酸代谢的研究中。例如,在大鼠心脏和肝脏中对相关化合物β-甲基庚酸的研究突显了这些器官中不同的代谢途径。这些研究为医学研究提供了有价值的见解,特别是在理解心脏和肝脏疾病方面(Fink et al., 1990)。
生物技术应用
已经探讨了利用地球杆菌和杆菌菌株的热碱性脂肪酶水解甲基2-甲基癸酸酯以产生高产率和纯度的(R)-2-甲基癸酸的过程。这个过程在生物技术应用中非常重要,用于生产特定脂肪酸对映异构体,在各种工业和制药领域中至关重要(Hutchins et al., 2004)。
未来方向
The high abundance and unusual branching pattern of 2-Methyldecanoic acid suggest that they may play a specific role in globally important organisms like Trichodesmium . A clearer understanding of the fatty acids produced by Trichodesmium can provide insight into how they assemble their associated bacterial community or their mechanism for bloom formation .
属性
IUPAC Name |
2-methyldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSCTYRONNFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275881, DTXSID40884902 | |
| Record name | 2-Methyldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyldecanoic acid | |
CAS RN |
24323-23-7, 137765-21-0 | |
| Record name | 2-Methyldecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24323-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyldecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

